

Hopeaphenol: A Resveratrol Tetramer with Diverse Therapeutic Potential

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Compound of Interest					
Compound Name:	Hopeaphenol				
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Hopeaphenol**, a naturally occurring stilbenoid, is a tetramer of resveratrol, positioning it as a molecule of significant interest in the scientific community. First isolated from Dipterocarpaceae family plants like Shorea ovalis and later identified in North African wines, **hopeaphenol** has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] Its complex structure, formed by four resveratrol units, contributes to a distinct pharmacological profile compared to its monomeric counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of **hopeaphenol**, focusing on its quantitative biological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for **hopeaphenol** across various biological assays. This information is crucial for comparing its potency and efficacy in different therapeutic contexts.



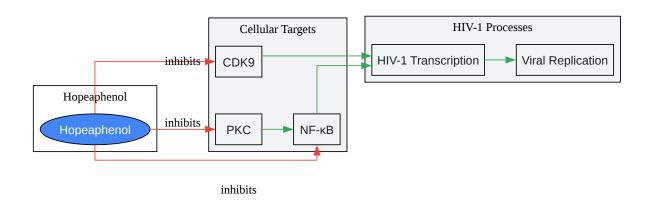
Biological Activity	Assay Type	Cell Line / Model System	IC50 / EC50	Reference
Anti-HIV Activity	HIV Transcription Inhibition (PMA- stimulated)	J-Lat 9.2 cells	EC50: 1.8 μM	[3]
CDK9 Enzymatic Activity Inhibition	Cell-free purified CDK9-cyclin T1	IC50: 0.22 μM	[3]	
T3SS Inhibition	YopE Reporter- Gene Assay	Yersinia pseudotuberculo sis	IC50: 6.6 μM	[4]
YopH Phosphatase Assay	Yersinia pseudotuberculo sis	IC50: 3.3 μM	[4]	
Anti-SARS-CoV- 2 Activity	RBD/ACE2 Interaction Disruption	AlphaScreen Assay	IC50: 0.11 μM	[5][6]
SARS-CoV-2 (USA-WA1/2020) Replication Inhibition	Vero-E6 cells	EC50: 10.2 μM	[5]	
SARS-CoV-2 (B.1.1.7) Replication Inhibition	Vero-E6 cells	EC50: 7.8 μM	[5]	
SARS-CoV-2 (B.1.351) Replication Inhibition	Vero-E6 cells	EC50: 7.5 μM	[5]	_
Anticancer Activity	Cytotoxicity against Epidermoid Carcinoma	Nasopharynx cancer cells	ED50: 1.2 μg/mL	[2]



Antioxidant Activity	DPPH Radical Scavenging	In vitro	63.76% activity at 100 μg/mL	[7]
Superoxide Anion Scavenging	In vitro	64.48% activity at 100 μg/mL	[7]	
Hydrogen Peroxide Scavenging	In vitro	54.64% activity at 100 μg/mL	[7]	_

Key Signaling Pathways Modulated by Hopeaphenol

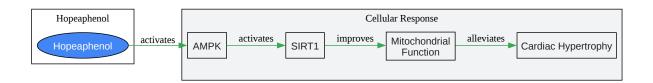
Hopeaphenol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.



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Figure 1: **Hopeaphenol**'s inhibition of HIV-1 transcription via PKC/NF-κB and CDK9 pathways.





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Figure 2: Cardioprotective mechanism of **hopeaphenol** through the AMPK/SIRT1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of **hopeaphenol**'s biological activities.

Inhibition of Bacterial Type III Secretion System (T3SS)

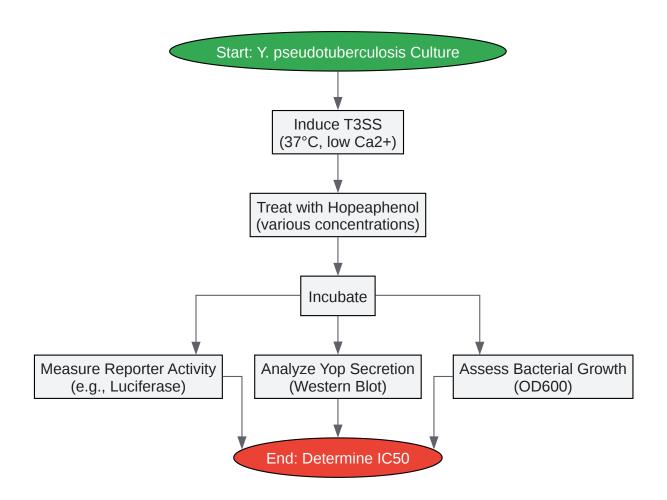
Objective: To determine the inhibitory effect of **hopeaphenol** on the T3SS of Gram-negative bacteria, such as Yersinia pseudotuberculosis.

Methodology:

- Bacterial Strains and Culture Conditions: Y. pseudotuberculosis strains containing appropriate reporter plasmids (e.g., expressing a YopE-luciferase fusion protein) are cultured in Luria-Bertani (LB) broth.
- T3SS Induction: T3SS is typically induced by shifting the temperature from 26°C to 37°C and depleting calcium from the growth medium, which mimics the host environment.
- Hopeaphenol Treatment: Bacteria are treated with varying concentrations of hopeaphenol or a vehicle control (e.g., DMSO) during the induction phase.
- Reporter Gene Assay: The activity of the secreted reporter protein (e.g., luciferase) is measured to quantify the level of T3SS-mediated secretion. A decrease in reporter activity in the presence of hopeaphenol indicates T3SS inhibition.



- Western Blot Analysis: To confirm the inhibition of effector protein secretion, bacterial culture supernatants are collected, and the presence of specific Yop (Yersinia outer protein) effectors is analyzed by Western blotting using specific antibodies.
- Bacterial Growth Assay: To ensure that the observed inhibition of secretion is not due to general toxicity, the effect of **hopeaphenol** on bacterial growth is assessed by monitoring the optical density (OD600) of the cultures over time.



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